molecular formula C9H13BrN2O2S B8167722 N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide

Cat. No.: B8167722
M. Wt: 293.18 g/mol
InChI Key: MESOLRLFXQXFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromopyridine moiety and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide typically involves the reaction of 5-bromo-3-pyridinemethanamine with isopropylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in N,N-dimethylformamide (DMF) at 0°C for 30 minutes. The reaction mixture is then diluted with brine and dichloromethane, and the pH is adjusted to neutral using acetic acid. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, while the sulfonamide group can inhibit certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyridin-3-yl)propane-2-sulfonamide
  • N-(Pyridin-3-yl)methyl)propane-2-sulfonamide
  • N-(5-Chloropyridin-3-yl)methyl)propane-2-sulfonamide

Uniqueness

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide is unique due to the presence of both the bromopyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-7(2)15(13,14)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESOLRLFXQXFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-pyridinemethanamine (CAS#135124-70-8, 200 mg, 0.77 mmol) in DMF (8 mL) at 0° C. was added sodium hydride (60% oil dispersion, 150 mg, 3.8 mmol) followed by isopropylsulfonyl chloride (0.13 mL, 1.16 mmol). The reaction was stirred for 30 minutes and then diluted with brine and dichloromethane. The pH of the aqueous layer was adjusted to ca. 7 by the addition of acetic acid and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated to provide propane-2-sulfonic acid (5-bromo-pyridin-3-ylmethyl)-amide without the need for further purification; MS: (ES+) m/z 292.9 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.